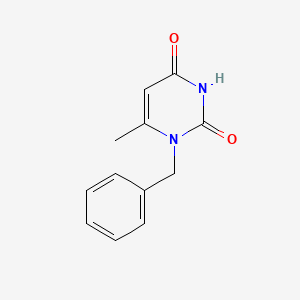

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

概述

描述

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 6 of the pyrimidine ring. The dione functionality at positions 2 and 4 indicates the presence of two carbonyl groups, making it a versatile compound for various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The cyclization step can be carried out using an acid catalyst like hydrochloric acid, and the final oxidation step may require an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of dihydropyrimidine derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, reduced dihydropyrimidine compounds, and substituted pyrimidine analogs with different functional groups.

科学研究应用

Chemistry

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for modifications that can lead to novel compounds with enhanced biological activities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting HIV-1 reverse transcriptase (RT). It acts as a non-nucleoside inhibitor, disrupting the replication cycle of HIV by binding to the active site of RT. This inhibition leads to a significant reduction in viral replication and has implications for antiviral drug development .

Medicine

In medicinal chemistry, this compound is explored for its antiviral and anticancer properties . Its mechanism of action involves modulating cell signaling pathways and gene expression, which can reduce cytopathic effects in infected cells. Additionally, studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Synthesis Methods

| Method Type | Description |

|---|---|

| Condensation Reaction | Reaction of aldehydes with pyrimidinediones to form the compound. |

| Substitution Reaction | Introduction of various substituents at different positions on the pyrimidine ring. |

Case Study 1: Antiviral Activity

A study conducted by researchers demonstrated that this compound effectively inhibited HIV replication in vitro. The compound was tested on several HIV strains and showed a dose-dependent reduction in viral load. The results indicated that the compound could serve as a lead structure for developing new antiviral agents targeting HIV .

Case Study 2: Anticancer Properties

In another research project focused on cancer therapy, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The findings revealed that certain derivatives exhibited significant anticancer activity through apoptosis induction in cancer cells .

作用机制

The mechanism of action of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

相似化合物的比较

Similar Compounds

- 1-benzyl-5-methylpyrimidine-2,4(1H,3H)-dione

- 1-benzyl-6-ethylpyrimidine-2,4(1H,3H)-dione

- 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-trione

Uniqueness

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.

生物活性

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrimidine ring substituted with a benzyl group and a methyl group. Its structural properties contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 ± 1.7 |

| SW-480 (Colorectal) | 2.3 ± 0.91 |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results indicate that the compound exhibits significant antiproliferative properties, particularly against colorectal cancer cells compared to established chemotherapeutics like Cisplatin, which has an IC50 of 15.37 µM against A549 cells .

The mechanisms underlying the anticancer effects of this compound may involve:

- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis: Studies suggest that it may trigger apoptotic pathways in malignant cells.

- Targeting Specific Kinases: In silico studies indicate that this compound may interact with protein kinases implicated in cancer progression .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral potential of pyrimidine derivatives. For instance, related compounds have shown efficacy against HIV by targeting integrase enzymes essential for viral replication . This suggests a broader spectrum of biological activity for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives:

- Cytotoxic Evaluation: A study synthesized various quinazoline-pyrimidine hybrid derivatives and tested their antiproliferative activity against human cancer cell lines. The findings demonstrated that certain substitutions on the pyrimidine ring enhanced cytotoxicity significantly .

- Antiviral Screening: Research on similar pyrimidine compounds revealed their ability to inhibit HIV integrase effectively. This highlights the potential for developing antiviral agents from related structures .

- Mechanistic Insights: Investigations into the mechanisms of action have shown that these compounds can modulate signaling pathways involved in cell survival and proliferation, indicating their potential as therapeutic agents in oncology and virology .

属性

IUPAC Name |

1-benzyl-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRVJHIISSYWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309275 | |

| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33443-58-2 | |

| Record name | NSC211600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。